2-Ethoxy-1-phenylpent-4-en-1-one
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Overview
Description
2-Ethoxy-1-phenylpent-4-en-1-one is an organic compound with the molecular formula C13H16O2 It is a β,γ-unsaturated ketone, characterized by the presence of an ethoxy group and a phenyl group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-1-phenylpent-4-en-1-one can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-1-penten-4-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1-phenylpent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Ethoxy-1-phenylpent-4-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 2-ethoxy-1-phenylpent-4-en-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but its reactivity with nucleophiles is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpent-4-en-1-one: Lacks the ethoxy group, making it less reactive in certain substitution reactions.
2-Ethoxy-1-phenylbut-3-en-1-one: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.
2-Methoxy-1-phenylpent-4-en-1-one: Contains a methoxy group instead of an ethoxy group, leading to differences in reactivity and solubility.
Uniqueness
2-Ethoxy-1-phenylpent-4-en-1-one is unique due to the presence of both an ethoxy group and a phenyl group on a pentenone backbone. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
496861-00-8 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
2-ethoxy-1-phenylpent-4-en-1-one |
InChI |
InChI=1S/C13H16O2/c1-3-8-12(15-4-2)13(14)11-9-6-5-7-10-11/h3,5-7,9-10,12H,1,4,8H2,2H3 |
InChI Key |
GVXCOMNJCSKKJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC=C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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